

Technical Guide: Physicochemical Properties and Molecular Weight Determination of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl methyl ether*

Cat. No.: B1265392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of **cyclohexyl methyl ether**, with a specific focus on its molecular formula and weight. Additionally, a comprehensive experimental protocol for the determination of its molecular weight via mass spectrometry is presented, complete with a workflow visualization to aid in experimental design and execution.

Core Physicochemical Data

Cyclohexyl methyl ether, also known as methoxycyclohexane, is an organic compound classified as an ether.^[1] It is a colorless liquid at room temperature and is utilized in organic synthesis as a solvent.^{[1][2]} The fundamental properties identifying this molecule are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization in analytical procedures.

The empirical and molecular data for **cyclohexyl methyl ether** are summarized below.

Parameter	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O	[1][2][3][4][5][6]
Molecular Weight	114.19 g/mol	[3][4][5]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of **cyclohexyl methyl ether** can be experimentally verified using mass spectrometry. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following protocol outlines a standard procedure using Electrospray Ionization (ESI) Mass Spectrometry.

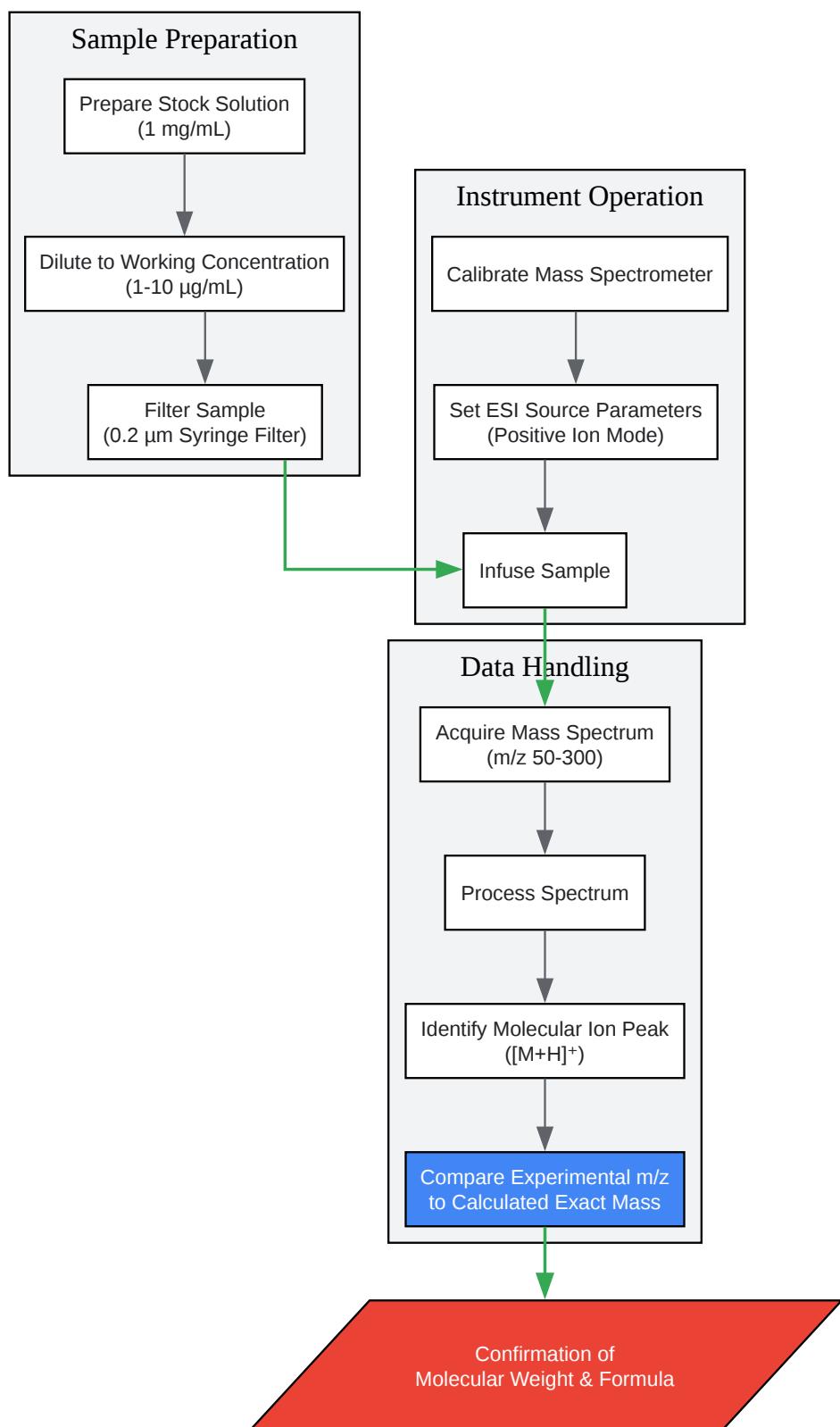
Objective: To determine the molecular weight of a **cyclohexyl methyl ether** sample and confirm its molecular formula.

Materials:

- **Cyclohexyl methyl ether** sample
- High-purity solvent (e.g., methanol or acetonitrile)
- Volumetric flasks and pipettes
- Syringe and syringe filter (0.2 μ m)
- Mass spectrometer with an ESI source

Methodology:

- **Sample Preparation:**
 1. Prepare a stock solution of **cyclohexyl methyl ether** at a concentration of 1 mg/mL in the chosen high-purity solvent.
 2. Perform a serial dilution to create a final sample concentration of approximately 1-10 μ g/mL. The optimal concentration may vary depending on the sensitivity of the instrument.
 3. Filter the final diluted sample through a 0.2 μ m syringe filter to remove any particulate matter that could clog the instrument's tubing.
- **Instrument Setup and Calibration:**


1. Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This ensures high mass accuracy.
2. Set the ESI source to positive ion mode. **Cyclohexyl methyl ether** may be protonated to form $[M+H]^+$ or form adducts with other cations present (e.g., $[M+Na]^+$).
3. Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.

- Data Acquisition:
 1. Infuse the prepared sample into the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
 2. Acquire mass spectra over a relevant mass range (e.g., m/z 50-300) to ensure the expected molecular ion is observed.
 3. Record the data for a sufficient duration to obtain a high-quality averaged spectrum with a good signal-to-noise ratio.
- Data Analysis:
 1. Process the acquired mass spectrum to identify the peak corresponding to the molecular ion of **cyclohexyl methyl ether**. In positive ion mode, this will likely be the protonated molecule $[C_7H_{14}O+H]^+$.
 2. Calculate the expected exact mass of the $[M+H]^+$ ion:
 - C = 12.000000 Da
 - H = 1.007825 Da
 - O = 15.994915 Da
 - Exact mass of $C_7H_{14}O = (7 * 12.000000) + (14 * 1.007825) + (1 * 15.994915) = 114.104465$ Da
 - Expected m/z for $[M+H]^+ = 114.104465 + 1.007825 = 115.11229$ Da

3. Compare the experimentally observed m/z value with the calculated exact mass. The difference, typically in parts-per-million (ppm), will confirm the elemental composition and thus the molecular formula.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the molecular weight of **cyclohexyl methyl ether** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Workflow for Molecular Weight Determination by ESI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 931-56-6: Cyclohexyl methyl ether | CymitQuimica [cymitquimica.com]
- 2. bocsci.com [bocsci.com]
- 3. Cyclohexyl methyl ether | 931-56-6 | Benchchem [benchchem.com]
- 4. Cyclohexyl methyl ether | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Molecular Weight Determination of Cyclohexyl Methyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265392#cyclohexyl-methyl-ether-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com